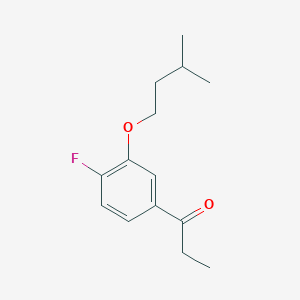

1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one

Description

1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one is a fluorinated aromatic ketone with a branched alkoxy substituent (isopentyloxy) at the 3-position of the phenyl ring. For example, the structurally related 1-(4-Fluoro-3-(pentyloxy)phenyl)propan-1-one (CAS: 1443342-89-9) has a molecular weight of 238.3 g/mol (C₁₄H₁₉FO₂) and a purity ≥95% .

Properties

IUPAC Name |

1-[4-fluoro-3-(3-methylbutoxy)phenyl]propan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19FO2/c1-4-13(16)11-5-6-12(15)14(9-11)17-8-7-10(2)3/h5-6,9-10H,4,7-8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGUUFXDWVIKAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)F)OCCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Fluoro-3’-iso-pentoxypropiophenone typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and iso-pentanol.

Formation of Intermediate: The first step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and iso-pentanol in the presence of an acid catalyst.

Propiophenone Formation: The intermediate is then subjected to a Friedel-Crafts acylation reaction using propionyl chloride and a Lewis acid catalyst, such as aluminum chloride, to form 4’-Fluoro-3’-iso-pentoxypropiophenone.

Industrial Production Methods

In an industrial setting, the production of 4’-Fluoro-3’-iso-pentoxypropiophenone may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Key parameters include temperature, pressure, reaction time, and the concentration of reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

4’-Fluoro-3’-iso-pentoxypropiophenone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atom and iso-pentoxy group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4’-Fluoro-3’-iso-pentoxypropiophenone has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-3’-iso-pentoxypropiophenone involves its interaction with specific molecular targets and pathways. The fluorine atom and iso-pentoxy group play crucial roles in determining the compound’s reactivity and binding affinity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Differentiators of 1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one

- Lipophilicity vs.

- Electron-Withdrawing Effects: The 4-fluoro substituent stabilizes the ketone moiety, making it less reactive toward nucleophilic attack than non-fluorinated analogs .

Biological Activity

1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one is a compound of interest in medicinal chemistry due to its structural features, which include a fluorine atom and an isopentyloxy group. These characteristics suggest potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the synthesis, biological evaluations, mechanisms of action, and comparative studies related to this compound.

Synthesis

The synthesis of 1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one typically involves the following steps:

- Alkylation : The starting material, 4-fluoro-3-hydroxyphenyl, is reacted with isopentyl bromide in the presence of a base such as potassium carbonate to form 4-fluoro-3-(isopentyloxy)phenol.

- Formation of Propanone Moiety : This intermediate is then treated with propionyl chloride under Lewis acid conditions (e.g., aluminum chloride) to yield 1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one.

Anticancer Properties

Research indicates that 1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one exhibits significant cytotoxic effects against various cancer cell lines. A notable study evaluated its activity against MCF-7 (human breast cancer) cells using an MTT assay, revealing that it possesses a higher cytotoxicity than reference drugs like Tamoxifen . The compound's mechanism may involve apoptosis induction, as evidenced by morphological changes in treated cells.

Antimicrobial Activity

The compound has also been assessed for antimicrobial properties. Preliminary results suggest it demonstrates effective inhibition against several bacterial strains, indicating potential for development as an antimicrobial agent.

The biological activity of 1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one can be attributed to its interaction with specific molecular targets. The fluorine atom may enhance binding affinity to enzymes or receptors involved in cancer progression or microbial resistance pathways. This interaction could modulate various biochemical pathways, leading to inhibited cell proliferation or enhanced apoptosis in cancer cells .

Comparative Studies

To understand the uniqueness of 1-(4-Fluoro-3-(isopentyloxy)phenyl)propan-1-one, comparisons with similar compounds are essential:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Difluorophenyl)propan-1-one | Lacks isopentyloxy group | Lower anticancer activity |

| 1-(4-Methoxyphenyl)propan-1-one | Contains methoxy group | Moderate cytotoxic effects |

| 1-(4-Fluoro-3-methylphenyl)propan-1-one | Fluorine at different position | Variable reactivity |

These comparisons highlight how structural modifications influence biological activity and therapeutic potential.

Case Studies

Several case studies have documented the biological evaluations of similar compounds. For instance, compounds based on β-aryl-β-mercapto ketones have shown promising anticancer properties, with structural modifications leading to enhanced efficacy against MCF-7 cells . Such findings underscore the importance of structure-activity relationships in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.